molecular formula C10H8FNO B1447066 5-Fluoro-8-methoxyquinoline CAS No. 439-88-3

5-Fluoro-8-methoxyquinoline

Cat. No. B1447066
CAS RN: 439-88-3
M. Wt: 177.17 g/mol
InChI Key: XNOHPRHYFXAKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The data on the chemistry of fluorinated quinolines available in the literature of the last 10–15 years are presented. A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-8-methoxyquinoline is C10H8FNO . The InChI code is 1S/C10H8FNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 .


Chemical Reactions Analysis

Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .


Physical And Chemical Properties Analysis

5-Fluoro-8-methoxyquinoline is a solid at 20°C . It has a molecular weight of 177.18 .

Scientific Research Applications

Chemosensor Applications

  • Fluorescence-Based Metal Ion Detection : 5-Chloro-8-methoxyquinoline derivatives have been characterized for their potential as chemosensors, specifically for detecting cadmium ions (Cd 2+) in various environments, including waste effluent streams and food products. The use of such compounds could be crucial for monitoring and controlling cadmium pollution and contamination (Prodi et al., 2001).

Pharmaceutical Research

  • Antibacterial Drug Development : Novel quinoline derivatives, including those with 8-methoxyquinoline scaffolds, have shown potent antibacterial activity against respiratory pathogens. This includes effectiveness against quinolone-resistant and methicillin-resistant strains, suggesting their potential in treating respiratory tract infections (Odagiri et al., 2018).

  • Antitumor Activities : The synthesis of 7-fluoro (or 8-methoxy)-4-anilinoquinoline compounds has yielded promising results in antitumor activities. These compounds have been evaluated against specific cancer cell lines, showing potential as selective antitumor inhibitors (Liu et al., 2015).

Material Science and Chemical Synthesis

  • Controlled Drug Release Mechanisms : Methoxy-modified kaolinite, a novel carrier for anticancer drug 5-fluorouracil, utilizes 8-methoxyquinoline-related structures for the controlled release of drugs. This mechanism has potential applications in targeted drug delivery systems, particularly for colon-specific delivery (Tan et al., 2017).

  • Synthesis of Key Pharmaceutical Intermediates : The compound 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, has been synthesized using an improved process. This advancement aids in the efficient production of pharmaceuticals (Nishimura & Saitoh, 2016).

Fluorescence and Sensing Technologies

  • Development of Fluorescent Sensors : 8-Methoxyquinoline derivatives have been utilized in creating fluorescent sensors, particularly for detecting zinc ions (Zn 2+). These sensors are selective and have potential applications in biomedical fields, including cell imaging studies (Pradhan et al., 2015).

Safety And Hazards

The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C . It is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (causes skin irritation) and H319 (causes serious eye irritation) .

properties

IUPAC Name

5-fluoro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOHPRHYFXAKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)F)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-8-methoxyquinoline

CAS RN

439-88-3
Record name 5-Fluoro-8-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-8-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
5-Fluoro-8-methoxyquinoline
Reactant of Route 3
Reactant of Route 3
5-Fluoro-8-methoxyquinoline
Reactant of Route 4
Reactant of Route 4
5-Fluoro-8-methoxyquinoline
Reactant of Route 5
Reactant of Route 5
5-Fluoro-8-methoxyquinoline
Reactant of Route 6
Reactant of Route 6
5-Fluoro-8-methoxyquinoline

Citations

For This Compound
8
Citations
AF HELIN, CA VANDERWERF - The Journal of Organic Chemistry, 1952 - ACS Publications
… This was converted to 5-fluoro-8-methoxyquinoline (VII) which, upon ether cleavage with hydriodic acid, gave III. Fluoro-7-diethylaminomethyl-8-hydroxyquinoline (XII) was prepared …
Number of citations: 21 pubs.acs.org
GN Lipunova, EV Nosova, VN Charushin - Fluorine in Heterocyclic …, 2014 - Springer
… In case the reaction of 5,8-difluoroquinoline with sodium methoxide was carried out in DMSO at 298–378 K a mixture of 5-methoxy-8-fluoroquinoline and 5-fluoro-8-methoxyquinoline …
Number of citations: 3 link.springer.com
LV Politanskaya, LA Malysheva, IV Beregovaya… - Journal of fluorine …, 2005 - Elsevier
… 1 and 4 with MeONa in Me 2 SO were conducted at 298 to 378 K to yield 1a and 1b in the first case and a mixture of 5-methoxy-8-fluoroquinoline (4a) and 5-fluoro-8-methoxyquinoline (…
Number of citations: 21 www.sciencedirect.com
PY Chung - 2020 - theses.lib.polyu.edu.hk
Quinoline is a promising scaffold with invaluable medicinal benefits that can be used in the development of anticancer drugs and fluorescent chemosensors. 8-hydroxyquinoline (8HQ) …
Number of citations: 2 theses.lib.polyu.edu.hk
M Hole - 1966 - etheses.dur.ac.uk
Highly Fluorinated Quinolines Initial direct chlorination of quinoline in the presence of aluminium trichloride, and subsequent treatment of the tetra-and pentachloroquinolines formed …
Number of citations: 1 etheses.dur.ac.uk
D Kim, P Ghosh, NY Kwon, SH Han… - The Journal of …, 2020 - ACS Publications
A transition-metal-free deoxygenative C–H amination reaction of azine-N-oxides with acyl azides is described. The initial formation of an isocyanate from the starting acyl azide via a …
Number of citations: 21 pubs.acs.org
H Gershon, R Parmegiani - Contrib Boyce Thompson Inst, 1968
Number of citations: 12
YJ HINDS - Contributions from Boyce Thompson …, 1971 - Boyce Thompson Institute for Plant …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.